![molecular formula C14H13ClN4O2S2 B2892889 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea CAS No. 1172947-91-9](/img/structure/B2892889.png)
1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a urea moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the thiadiazole ring might participate in reactions with electrophiles, while the urea group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Pharmacological Properties
Thiadiazole compounds, including variations structurally related to the specified compound, have demonstrated a broad spectrum of biological activities. These activities encompass antimicrobial, anti-inflammatory, analgesic, and even anticancer potentials. A study focused on bis-heterocyclic derivatives with thiadiazole moieties has found that certain compounds showed potent antimicrobial properties against various microbes. Additionally, other compounds within this class have shown promising anti-inflammatory, analgesic, and ulcerogenic activities, highlighting their potential for further pharmacological evaluation and development (Ravindra Kumar & Hament Panwar, 2015).
Antimicrobial and Antiviral Applications
The exploration of thiadiazole derivatives has extended into antimicrobial and antiviral research areas. Novel synthetic routes have led to compounds that possess significant antibacterial and antifungal activities. This includes the synthesis of new thiazolidine and imidazolidine derivatives with pharmacological interest, where certain products showed antimicrobial effects (N. Elaasar & K. Saied, 2008). Additionally, specific 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides synthesized in a study were found to exhibit antiviral activity against the tobacco mosaic virus, underscoring the potential of thiadiazole derivatives in antiviral research (Zhuo Chen et al., 2010).
Molecular Structure and Dyeing Performance
On a molecular level, the structure and electronic properties of thiadiazole derivatives have been extensively studied, with research detailing crystal structures, bonding interactions, and electronic properties. This foundational knowledge supports the understanding of how these compounds interact at the molecular level and their potential applications in designing new materials or drugs. Additionally, certain derivatives have been applied in the dyeing industry, showcasing their utility beyond pharmaceuticals (A. Saeed & M. Parvez, 2005).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is suggested that similar compounds act by inhibiting oxidative phosphorylation . Furthermore, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of tumor cells . This suggests that the compound may interfere with cell proliferation pathways.
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-9-3-1-8(2-4-9)11(20)7-22-14-19-18-13(23-14)17-12(21)16-10-5-6-10/h1-4,10H,5-7H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBDFXNDUNSFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea |
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